Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate
Overview
Description
Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate is a chemical compound with the CAS Number: 1464788-84-8 and Linear Formula: C14H20ClN3O4 . It is a white to yellow solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of carbamates like Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate often involves the coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate . Other methods include the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (tert-butoxycarbonyl)(4-chloropyrimidin-2-yl)carbamate . Its InChI Code is 1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 .Physical And Chemical Properties Analysis
Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate has a molecular weight of 329.78 . It is a white to yellow solid and should be stored at a temperature of 2-8°C .Scientific Research Applications
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Scientific Field: Biochemistry
- Application : Di-tert-butyl dicarbonate is used to introduce acid-labile Boc-protecting group in amino acids, peptides, and proteins .
- Method of Application : The compound is used in the presence of a catalyst to introduce the Boc-protecting group .
- Results : The process results in the protection of amino acids, peptides, and proteins .
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Scientific Field: Organic Chemistry
- Application : Di-tert-butyl dicarbonate is used to prepare styrene derivatives by Heck olefination of aromatic carboxylic acids .
- Method of Application : The compound is used in the presence of a Pd catalyst for the Heck olefination .
- Results : The process results in the synthesis of styrene derivatives .
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Scientific Field: Organic Chemistry
- Application : Di-tert-butyl dicarbonate is used to synthesize oxazolidin-2-ones and imidazolidin-2-ones .
- Method of Application : The compound is used for isocyanation of 1,2-aminoalcohols and 1,2-diamines using DMAP as a catalyst .
- Results : The process results in the synthesis of oxazolidin-2-ones and imidazolidin-2-ones .
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Scientific Field: Medicinal Chemistry
- Application : p-Carborane-Based Di-tert-butylphenol Analogs are used for in vitro biological evaluation .
- Method of Application : The compound is used to incorporate metabolically stable, sterically demanding, and hydrophobic carboranes in dual cycloxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors .
- Results : The process results in the synthesis of analogs that showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWPYVSBBSMSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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